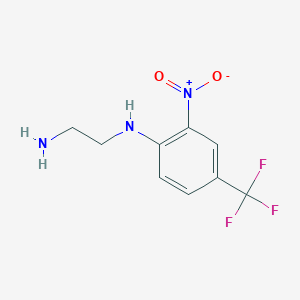

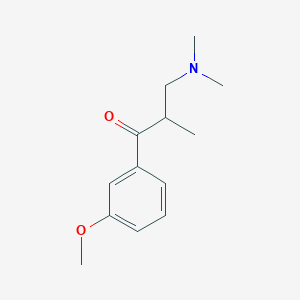

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly known as difluoropropionic acid, is an organofluorine compound used in a variety of scientific research applications. As an organofluorine compound, difluoropropionic acid is a versatile reagent with a wide range of properties and applications. Its unique structure and properties make it a valuable tool for scientists in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Asymmetric Synthesis and Peptide Building Blocks

(Kubryk & Hansen, 2006) demonstrated the asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, showcasing a methodology for preparing beta-amino acid pharmacophores with high enantiomeric excess, indicating a route for the synthesis of chiral compounds.

Modular Synthesis of Protected Amino Acid Derivatives

(Temperini et al., 2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids, using a base-labile protecting group paired with acid-labile tert-butoxycarbonyl (Boc) moieties. This study highlights the utility of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid and related compounds in the synthesis of complex amino acid derivatives.

Palladium-Catalyzed Tert-Butyloxycarbonylation

(Amii et al., 2000) described a palladium-catalyzed tert-butyloxycarbonylation of trifluoroacetimidoyl iodides, a precursor to fluorinated alpha-amino acids. This method provides an efficient approach to introduce the Boc-protecting group, demonstrating the compound's role in facilitating the synthesis of fluorinated amino acid derivatives.

Chiral Monomer Precursors for Polyamide Synthesis

(Gómez et al., 2003) focused on synthesizing a chiral monomer precursor of a AABB-type stereoregular polyamide, derived from natural amino acids like L-glutamic acid and L-alanine, further underscoring the versatility of this compound in polymer chemistry.

Synthesis and Anti-Microbial Evaluation of Thiadiazole Derivatives

(Pund et al., 2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid, leading to thiadiazole derivatives with strong anti-microbial activities. This application highlights the compound's potential in medicinal chemistry, particularly in developing new antimicrobial agents.

properties

IUPAC Name |

(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGIOSRKVOJY-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595395 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid | |

CAS RN |

167993-00-2 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)